6-Fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family, characterized by a fused pyrazole and pyridine structure. Its molecular formula is , indicating the presence of fluorine and iodine substituents on the aromatic ring. This compound is notable for its potential applications in medicinal chemistry and biological research due to its unique structural properties and reactivity.
6-Fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine can be synthesized through various chemical reactions involving pyrazole derivatives and halogenated pyridine compounds. It is classified as a heterocyclic compound, specifically within the broader category of nitrogen-containing cyclic compounds, which are often explored for their biological activities.
The synthesis of 6-fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine typically involves several key steps:
The reaction conditions may vary based on the specific reagents used, but common solvents include dioxane or dimethylformamide. Refluxing these mixtures often results in higher yields due to improved solubility and reaction kinetics.
The molecular structure of 6-fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine features a fused ring system where the pyrazole ring is connected to the pyridine ring. The positions of the fluorine and iodine substituents significantly influence the compound's electronic properties and reactivity.
6-Fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine can participate in various chemical reactions:
The choice of reagents and conditions will dictate the specific products formed during these reactions, allowing for the synthesis of diverse derivatives useful in further applications.
The mechanism of action for 6-fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine in biological systems often involves interaction with specific enzymes or receptors. The presence of fluorine enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
Studies have shown that compounds within this class exhibit various biological activities, including anticancer properties and enzyme inhibition, which are critical for their therapeutic applications.
6-Fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine has several notable applications:
6-Fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine is a halogenated bicyclic heterocycle with the systematic IUPAC name 6-fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine (CAS No. 2417489-99-5) [1]. Its molecular formula is C₆H₃FIN₃, with a molecular weight of 263.01 g/mol and a canonical SMILES representation of Fc1cc(I)c2cn[nH]c2n1 [1] . The structure consists of a pyrazole ring fused to a pyridine ring at the [3,4-b] position, where the pyrazole's C3-C4 bond merges with the pyridine's C4-C5 bond. This fusion creates a planar, electron-deficient system with distinct electrophilic sites.
The "1H-" prefix specifies the tautomeric form where the pyrazole nitrogen (N1) bears a hydrogen, confirmed as the dominant tautomer by computational studies showing a 37 kJ/mol stability advantage over the 2H-form [10]. Substituent numbering assigns:
Table 1: Physicochemical Properties
Property | Value | Measurement Method |
---|---|---|
Molecular weight | 263.01 g/mol | HRMS |
LogP | 1.9 | Computational prediction |
Hydrogen bond acceptors | 3 | Molecular descriptor |
Hydrogen bond donors | 1 (N-H) | Molecular descriptor |
TPSA (Topological polar surface area) | 41.57 Ų | Computational prediction |
The fluorine atom inductively withdraws electron density from C6, reducing electron density at C4 (δ+ = 0.12 e) and C5 (δ+ = 0.09 e), while iodine’s polarizability enhances reactivity toward oxidative addition [10]. This electronic asymmetry differentiates it from non-halogenated analogs like 1H-pyrazolo[3,4-b]pyridine (C₆H₅N₃), which lacks halogen-directed reactivity [7].
Pyrazolo[3,4-b]pyridines were first synthesized in 1908 via Ortoleva's iodine-mediated cyclization of diphenylhydrazone and pyridine [10]. However, the 6-fluoro-4-iodo derivative emerged over a century later, driven by demand for kinase inhibitors. Early routes to unsubstituted cores suffered from low regioselectivity and harsh conditions, but modern synthetic strategies enable precise halogen placement.
A state-of-the-art route uses sequential cross-coupling and halogenation:
Table 2: Evolution of Synthetic Approaches
Era | Method | Limitations | Halogenation Yield |
---|---|---|---|
Pre-2010 | Ortoleva-type cyclization | Low regiocontrol, mixed halogens | ≤35% |
2010–2020 | Pd-catalyzed C-H activation | Requires expensive catalysts | 60–68% |
2020–present | NIS electrophilic iodination (optimized) | Solvent-sensitive | 75–80% |
Catalytic advances include nano-magnetic catalysts (e.g., Fe₃O₄@MIL-101) enabling solvent-free cyclization at 90% yield in 15 minutes . The compound’s commercial availability since the late 2010s (e.g., Fluorochem UK’s catalog) accelerated its adoption in drug discovery, with pricing reflecting synthetic complexity: £61/100 mg (98% purity) [1].
This scaffold serves as a halogen-enabled pharmacophore with three strategic roles:
Table 3: Comparison with Key Halogenated Analogs
Compound | Molecular Formula | Key Structural Differences | Primary Drug Discovery Role |
---|---|---|---|
6-Fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine | C₆H₃FIN₃ | Gold-standard halogen positions | Kinase inhibition, covalent probes |
6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine | C₆H₃ClIN₃ | Iodine at C3, chlorine at C6 | Reduced kinase affinity (ΔpIC₅₀ = 1.2) |
3-Bromo-6-fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine | C₆H₂BrFIN₃ | Bromine at C3 | Increased steric hindrance |
6-Fluoro-1-(1H-pyrazol-3-yl)-4-iodo-1H-pyrazolo[3,4-b]pyridine | C₉H₅FIN₅ | N1-pyrazole appendage | Dual-target engagement |
The 6-fluoro-4-iodo motif outperforms non-iodinated analogs (e.g., 6-fluoro-1H-pyrazolo[3,4-b]pyridine) in pharmacokinetic metrics, with iodine increasing membrane permeability (LogP = 1.9 vs. 1.2) and metabolic stability (t₁/₂ > 60 min in microsomes) . Emerging applications include covalent inhibitors (iodine-assisted radical generation) and DNA-targeting agents via purine mimicry [10].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0